Orbifloxacin [, , , , , ] is a synthetic, broad-spectrum antimicrobial agent belonging to the third generation of fluoroquinolones [, , , , , ]. Its primary application is in veterinary medicine [, , , ], with demonstrated efficacy against a wide range of bacterial pathogens, including gram-negative and gram-positive bacteria, anaerobes, and mycobacteria []. Research has explored its potential for treating various infections in livestock and domestic animals [].
Synthesis Analysis
One reported method for synthesizing orbifloxacin begins with pentafluorobenzoyl chloride []. It involves a series of reactions:
The synthesized orbifloxacin is then confirmed using Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), and Mass Spectrometry (MS) [].
Molecular Structure Analysis
Degradation: In aqueous solutions, orbifloxacin exhibits degradation that follows apparent first-order kinetics [, ]. This degradation is influenced by pH, temperature, and, to a lesser extent, buffer concentration [, ].
Photodegradation: Orbifloxacin is susceptible to photodegradation upon exposure to light sources such as chemical lamps or sunlight [, ]. This process generates several degradation products, with the primary pathways involving the breakdown of the dimethylpiperazinyl moiety and the elimination of the cyclopropyl group [, ].
Mechanism of Action
Orbifloxacin, like other fluoroquinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV []. These enzymes are crucial for bacterial DNA replication and repair. By binding to these enzymes, orbifloxacin disrupts DNA supercoiling and strand breakage-reunion, ultimately leading to bacterial cell death [].
Physical and Chemical Properties Analysis
Solubility: Orbifloxacin's solubility is pH-dependent [], with higher solubility observed in neutral pH compared to acidic or alkaline conditions []. The presence of different polymorphs, specifically hemihydrate and anhydrous forms, can also influence its solubility [].
Lipophilicity: Orbifloxacin exhibits a relatively low lipophilicity with an octanol:water partition coefficient (pH 7.4) of 0.2 ± 0.11 [].
Protein Binding: Orbifloxacin shows moderate plasma protein binding, typically around 20% in various species [, ]. This property can influence its distribution and elimination within an organism.
Applications
Pharmacokinetic Studies: Numerous studies have investigated the pharmacokinetic properties of orbifloxacin in various animal species, including goats [], rabbits [, , , ], horses [, ], cattle [], fish [, , ], and birds []. These studies typically involve administering orbifloxacin through different routes (e.g., intravenous, intramuscular, oral) and measuring its concentration in various tissues and fluids over time. This information is crucial for understanding how the drug is absorbed, distributed, metabolized, and eliminated by the body, which informs dosage regimens and assesses potential risks associated with its use in different species.
Pharmacodynamic Studies: These studies investigate the relationship between the concentration of orbifloxacin and its effects on bacteria, often focusing on parameters like minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and mutant prevention concentration (MPC) [, , , ]. These parameters provide valuable insights into the drug's efficacy against different bacterial strains and the potential for resistance development.
Pharmacokinetic/Pharmacodynamic (PK/PD) Integration: By integrating pharmacokinetic and pharmacodynamic data, researchers can develop models to predict the efficacy of orbifloxacin treatment regimens against specific infections in different species [, , , , ]. This approach allows for the optimization of dosage regimens, maximizing therapeutic efficacy while minimizing the risk of resistance development and adverse effects.
Development of Analytical Methods: Several studies focus on developing and validating analytical methods for detecting and quantifying orbifloxacin in different matrices, such as pharmaceutical preparations [, ], biological fluids [, , , , , ], and tissues [, , , ]. These methods are crucial for quality control of pharmaceutical formulations, monitoring drug levels in treated animals, and ensuring food safety by detecting residues in edible tissues.
Investigating Resistance Mechanisms: Research aims to understand the mechanisms by which bacteria develop resistance to orbifloxacin [, , ]. This often involves identifying genetic mutations in target enzymes like DNA gyrase and topoisomerase IV [, ] or investigating the role of efflux pumps in expelling the drug from bacterial cells [].
Evaluation of New Drug Delivery Systems: Studies explore the potential of incorporating orbifloxacin into novel drug delivery systems like nano-liposomes []. This approach aims to enhance drug efficacy, improve its pharmacokinetic profile, and potentially overcome issues like poor solubility or stability.
Related Compounds
Enrofloxacin
Compound Description: Enrofloxacin is a synthetic fluoroquinolone antibacterial agent with broad-spectrum activity. It is commonly used in veterinary medicine for treating various bacterial infections. [, ]
Ciprofloxacin
Compound Description: Ciprofloxacin is a synthetic fluoroquinolone antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. []
Difloxacin
Compound Description: Difloxacin is a fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections, primarily in dogs and cats. [, ]
Relevance: Difloxacin, like Orbifloxacin, belongs to the fluoroquinolone class of antibiotics. They share a similar mechanism of action, inhibiting bacterial DNA gyrase. In comparative studies, Difloxacin displayed lower efficacy rates compared to Orbifloxacin in treating infections caused by E. coli or S. intermedius in dogs. []
Marbofloxacin
Compound Description: Marbofloxacin is a synthetic, broad-spectrum fluoroquinolone antimicrobial agent used in veterinary medicine. It exhibits activity against a wide range of bacterial pathogens. [, , ]
Relevance: Marbofloxacin and Orbifloxacin are structurally related fluoroquinolone antibiotics. They act by inhibiting bacterial DNA gyrase and topoisomerase IV. Marbofloxacin may demonstrate different levels of activity against certain bacterial species compared to Orbifloxacin. [, , ]
N-hydroxy Orbifloxacin
Compound Description: N-hydroxy Orbifloxacin is a metabolite of Orbifloxacin identified in the urine of cats. It exhibits weaker antibacterial activity compared to Orbifloxacin. []
Relevance: N-hydroxy Orbifloxacin is a direct metabolite of Orbifloxacin, formed through metabolic processes within the body. It retains some structural similarities but shows reduced antibacterial potency compared to Orbifloxacin. []
Decarboxylated Orbifloxacin
Compound Description: Decarboxylated Orbifloxacin is a derivative of Orbifloxacin that lacks the carboxylic acid group. This compound is relevant in the study of Orbifloxacin photodegradation. []
Relevance: Studying Decarboxylated Orbifloxacin helps understand the effect of specific functional groups on the photodegradation of Orbifloxacin. The absence of the carboxylic acid group in this derivative provides insights into the photostability and degradation pathways of Orbifloxacin. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Oncrasin-1 is a member of the class of indoles that is 1H-indole substituted by 4-chlorobenzyl and formyl groups at positions 1 and 3, respectively. It is an anti-cancer agent that is active against lung cancer cells with K-Ras mutations. It has a role as an apoptosis inducer and an antineoplastic agent. It is a member of indoles, a member of monochlorobenzenes and an arenecarbaldehyde.
Novel Long-Acting Prostacyclin Agonist, Promoting Synthesis of Hepatocyte Growth Factor and Increasing Cyclic AMP Concentration via IP-Receptor Signaling Ono 1301 is a non-prostanoid prostaglandin I2 mimetic coumpound with inhibitory activity against thromboxane A2 synthase. It is also a novel long-acting prostacyclin agonist loaded in PLGA microspheres prepared using different molecular weights of PLGA. ONO-1301 suppresses pancreatic fibrosis in the DBTC-induced CP model by inhibiting monocyte activity not only with induction of HGF but also by ONO-1301 itself. It also works through promoting synthesis of hepatocyte growth factor and increasing cyclic AMP concentration via IP-receptor signaling.
ONO-2952 is under investigation in clinical trial NCT01887002 (Study to Evaluate the Effects of ONO-2952 on Pain Perception Produced by Rectal Distention in Female Subjects With Diarrhea-Predominant Irritable Bowel Syndrome (IBS-D)).
Ono 3403 is a synthetic serine protease inhibitor hat inhibits lipopolysaccharide-induced tumor necrosis factor-{alpha} and nitric oxide production and protects mice from lethal endotoxic shock. Oral administration of the potent serine protease inhibitor ONO-3403 has an antitumor effect on malignant tumors suggested by the growth inhibition of mouse skin tumors in research.